molecular formula C16H22N2O2S B2868516 2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396850-64-8

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2868516
CAS No.: 1396850-64-8
M. Wt: 306.42
InChI Key: NBOQXANNDBVTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and early-stage pharmacological research. The core benzenesulfonamide structure is a privileged scaffold in drug discovery, known for its ability to interact with various enzymatic targets . Specifically, substituted benzenesulfonamides have been extensively investigated as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation . Furthermore, structurally similar benzenesulfonamide compounds have been described in patent literature for targeting voltage-gated sodium channels, suggesting potential research applications in the study of conditions like epilepsy and seizures . The molecular architecture of this compound incorporates a 2,4-dimethylphenyl group and a unique 4-(pyrrolidin-1-yl)but-2-yn-1-yl side chain. The alkyne linker within this side chain can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," making it a valuable building block for the synthesis of more complex chemical libraries or for chemical biology probe development . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-14-7-8-16(15(2)13-14)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOQXANNDBVTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group attached to a substituted benzene ring. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The IUPAC name for the compound is 3,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide. Its chemical structure can be represented as follows:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.025 mg/mL
Compound BS. aureus0.0039 mg/mL
Compound CPseudomonas aeruginosa0.05 mg/mL

The above table summarizes the antimicrobial efficacy observed in related compounds, suggesting a potential for similar activity in this compound.

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives possess anticancer properties by inhibiting specific cancer cell lines. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines such as A431 and HT29.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound DA431<10
Compound EHT29<5
Compound FMCF7<15

The data indicates that modifications in the chemical structure can significantly influence the potency of these compounds against cancer cells.

Case Studies

A recent study evaluated the effects of several benzenesulfonamide derivatives on transforming growth factor-beta (TGF-β) signaling pathways in cancer cells. The findings revealed that certain derivatives exhibited over 90% inhibition at low concentrations, indicating their potential as therapeutic agents in cancer treatment .

Another investigation focused on the synthesis and biological evaluation of pyrrolidine-based compounds, which highlighted their ability to inhibit bacterial growth effectively . These studies underscore the importance of structural variations in enhancing biological efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key differences between the target compound and related sulfonamides include:

Compound Aromatic Substituents Side Chain Features Key References
Target compound 2,4-dimethyl Propargyl-pyrrolidine N/A
4-Hydrazinyl benzenesulfonamide derivatives (e.g., ) Varied (e.g., pyrazolyl groups) Acylhydrazone linkages
Organometallic-acylhydrazones () None specified Metal-coordinated acylhydrazide fragments
Fluorinated chromenyl-pyrazolo[3,4-d]pyrimidine derivatives () Fluorinated aryl groups Heterocyclic moieties (chromene, pyrimidine)
  • Aromatic Substitutions : The 2,4-dimethyl groups in the target compound enhance lipophilicity compared to unsubstituted or polar-substituted analogs (e.g., hydrazinyl or fluorinated groups in –4). This may influence membrane permeability and metabolic stability.
  • Side Chain Diversity: The propargyl-pyrrolidine chain is distinct from acylhydrazones () or heterocyclic systems ().

Physicochemical Properties

Property Target Compound 4-Hydrazinyl Analogs () Fluorinated Derivatives ()
Lipophilicity (logP) High (due to dimethyl groups) Moderate (polar hydrazone linkage) Variable (fluorine increases polarity)
Solubility Moderate (pyrrolidine enhances) High (polar groups dominate) Low (bulky fluorinated aryl groups)
Basicity Moderate (pyrrolidine pKa ~11) Low (neutral acylhydrazones) Neutral (amide-dominated)
  • The pyrrolidine side chain in the target compound may improve water solubility compared to purely lipophilic analogs but reduce it relative to hydrazine-based derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.